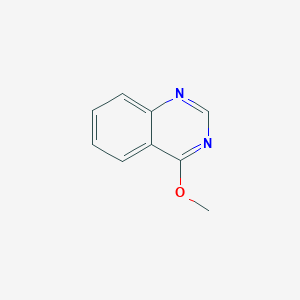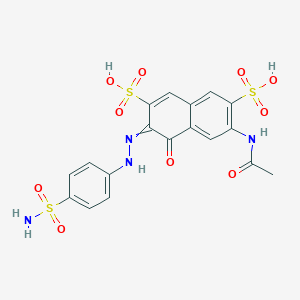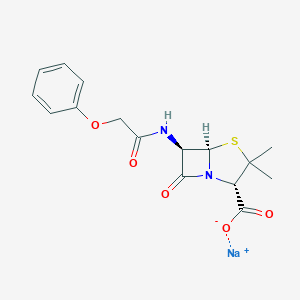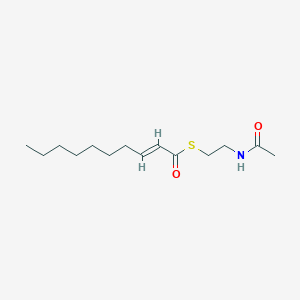
S-(2-acetamidoethyl) (E)-dec-2-enethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-acetamidoethyl) (E)-dec-2-enethioate, also known as AEDT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AEDT is a thiol-reactive molecule that is highly selective towards cysteine residues and has been used in various biochemical and physiological studies.
Applications De Recherche Scientifique
S-(2-acetamidoethyl) (E)-dec-2-enethioate has been used in various scientific research applications, including protein labeling, protein cross-linking, and enzyme inhibition studies. S-(2-acetamidoethyl) (E)-dec-2-enethioate is a thiol-reactive molecule that selectively reacts with cysteine residues in proteins, making it a useful tool for protein labeling and cross-linking experiments. S-(2-acetamidoethyl) (E)-dec-2-enethioate has also been used as an inhibitor of cysteine proteases, such as cathepsin B and L, which play a role in various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of S-(2-acetamidoethyl) (E)-dec-2-enethioate involves the selective reaction of the thiol group on cysteine residues in proteins. S-(2-acetamidoethyl) (E)-dec-2-enethioate forms a covalent bond with the cysteine residue, resulting in the formation of a thioether linkage. This covalent bond can be used to label or cross-link proteins or to inhibit the activity of cysteine proteases.
Effets Biochimiques Et Physiologiques
S-(2-acetamidoethyl) (E)-dec-2-enethioate has been shown to have various biochemical and physiological effects. S-(2-acetamidoethyl) (E)-dec-2-enethioate has been used to label and cross-link proteins, allowing for the visualization and identification of protein complexes. S-(2-acetamidoethyl) (E)-dec-2-enethioate has also been used to inhibit the activity of cysteine proteases, which play a role in various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of S-(2-acetamidoethyl) (E)-dec-2-enethioate is its high selectivity towards cysteine residues in proteins, making it a useful tool for protein labeling and cross-linking experiments. S-(2-acetamidoethyl) (E)-dec-2-enethioate is also relatively easy to synthesize, with a yield of around 70%. However, one of the limitations of S-(2-acetamidoethyl) (E)-dec-2-enethioate is its potential toxicity, which can affect the results of experiments. It is important to use S-(2-acetamidoethyl) (E)-dec-2-enethioate in appropriate concentrations and to perform toxicity tests before using it in experiments.
Orientations Futures
There are many future directions for the use of S-(2-acetamidoethyl) (E)-dec-2-enethioate in scientific research. One potential direction is the use of S-(2-acetamidoethyl) (E)-dec-2-enethioate in the study of protein-protein interactions and the identification of protein complexes. S-(2-acetamidoethyl) (E)-dec-2-enethioate could also be used in the development of new inhibitors for cysteine proteases, which play a role in various diseases. Additionally, S-(2-acetamidoethyl) (E)-dec-2-enethioate could be used in the development of new imaging techniques for the visualization of protein complexes in cells. Overall, S-(2-acetamidoethyl) (E)-dec-2-enethioate has the potential to be a valuable tool in various scientific research applications.
Méthodes De Synthèse
The synthesis of S-(2-acetamidoethyl) (E)-dec-2-enethioate involves the reaction of 10-undecenoic acid with thionyl chloride to form 10-undecenoyl chloride. This intermediate is then reacted with 2-aminoethanol to form the desired product, S-(2-acetamidoethyl) (E)-dec-2-enethioate. The overall yield of this synthesis method is around 70%, making it an efficient and reliable method for producing S-(2-acetamidoethyl) (E)-dec-2-enethioate.
Propriétés
Numéro CAS |
15493-41-1 |
|---|---|
Nom du produit |
S-(2-acetamidoethyl) (E)-dec-2-enethioate |
Formule moléculaire |
C14H25NO2S |
Poids moléculaire |
271.42 g/mol |
Nom IUPAC |
S-(2-acetamidoethyl) (E)-dec-2-enethioate |
InChI |
InChI=1S/C14H25NO2S/c1-3-4-5-6-7-8-9-10-14(17)18-12-11-15-13(2)16/h9-10H,3-8,11-12H2,1-2H3,(H,15,16)/b10-9+ |
Clé InChI |
HYDKTIAWESXLEF-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCCC/C=C/C(=O)SCCNC(=O)C |
SMILES |
CCCCCCCC=CC(=O)SCCNC(=O)C |
SMILES canonique |
CCCCCCCC=CC(=O)SCCNC(=O)C |
Synonymes |
2-decenoic acid N-acetylcysteamine thioester 2-decenoic acid N-acetylcysteamine thioester, (E)-isomer 2-decenoic-NACS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



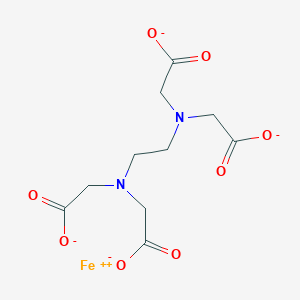
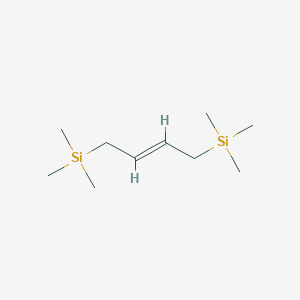
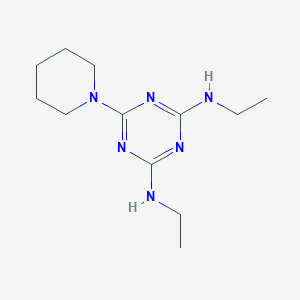

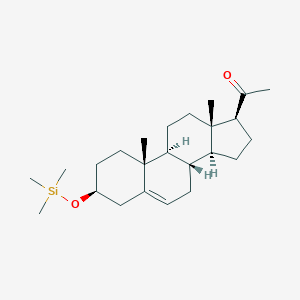
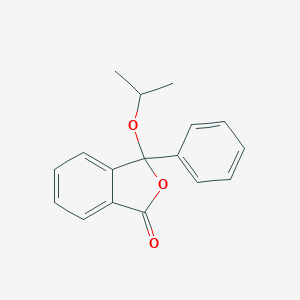
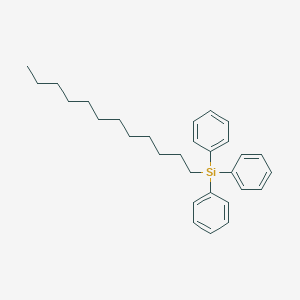
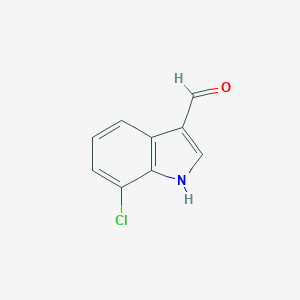
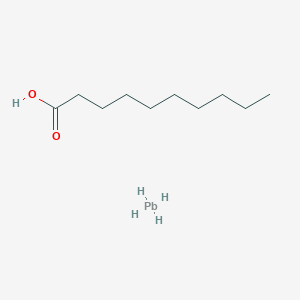
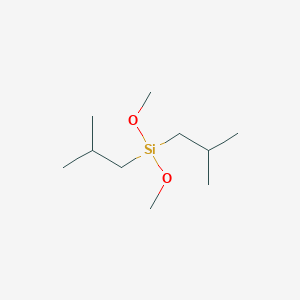
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
